molecular formula C14H14N4O2S B2734341 3-Methyl-7-(2-phenylethyl)-8-sulfanyl-1,3,7-trihydropurine-2,6-dione CAS No. 876373-35-2

3-Methyl-7-(2-phenylethyl)-8-sulfanyl-1,3,7-trihydropurine-2,6-dione

Cat. No.: B2734341
CAS No.: 876373-35-2
M. Wt: 302.35
InChI Key: MTXORGOAPWHNPD-UHFFFAOYSA-N
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Description

3-Methyl-7-(2-phenylethyl)-8-sulfanyl-1,3,7-trihydropurine-2,6-dione is a complex organic compound belonging to the purine family This compound is characterized by its unique structure, which includes a sulfanyl group, a phenylethyl side chain, and a trihydropurine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7-(2-phenylethyl)-8-sulfanyl-1,3,7-trihydropurine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the alkylation of a purine derivative with a phenylethyl halide, followed by the introduction of a sulfanyl group through nucleophilic substitution. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-7-(2-phenylethyl)-8-sulfanyl-1,3,7-trihydropurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove oxygen atoms, potentially altering its biological activity.

    Substitution: The phenylethyl side chain or the sulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, potentially leading to derivatives with different biological activities.

Scientific Research Applications

3-Methyl-7-(2-phenylethyl)-8-sulfanyl-1,3,7-trihydropurine-2,6-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-7-(2-phenylethyl)-8-sulfanyl-1,3,7-trihydropurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways and lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-7-(2-phenylethyl)-8-(propylamino)purine-2,6-dione: This compound has a similar purine core but with a propylamino group instead of a sulfanyl group.

    8-Chloromethyl-3-methyl-7-(2-oxo-2-phenylethyl)xanthene: This compound shares the phenylethyl side chain but has a different core structure.

Uniqueness

3-Methyl-7-(2-phenylethyl)-8-sulfanyl-1,3,7-trihydropurine-2,6-dione is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

876373-35-2

Molecular Formula

C14H14N4O2S

Molecular Weight

302.35

IUPAC Name

3-methyl-7-(2-phenylethyl)-8-sulfanylidene-9H-purine-2,6-dione

InChI

InChI=1S/C14H14N4O2S/c1-17-11-10(12(19)16-13(17)20)18(14(21)15-11)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,15,21)(H,16,19,20)

InChI Key

MTXORGOAPWHNPD-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=S)N2)CCC3=CC=CC=C3

solubility

not available

Origin of Product

United States

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